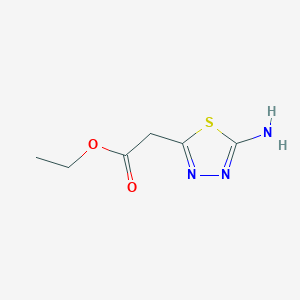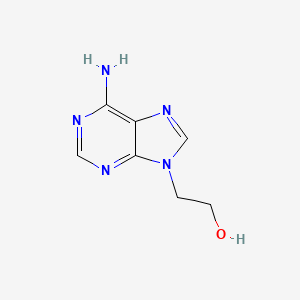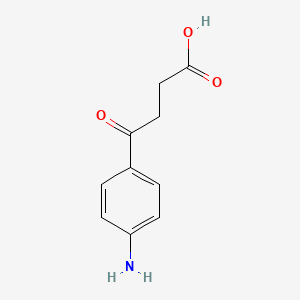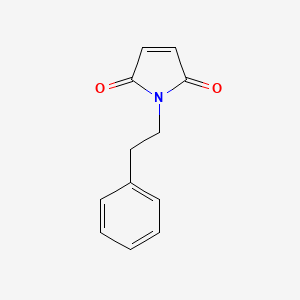
2-(5-氨基-1,3,4-噻二唑-2-基)乙酸乙酯
概述
描述
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom
科学研究应用
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and corrosion inhibitors.
作用机制
Target of Action
The primary target of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This process is crucial for the survival of certain bacteria, such as Helicobacter pylori, as the conversion of urea to ammonia leads to an increase in pH, which is essential for the bacterium’s survival .
Result of Action
The inhibition of the urease enzyme by Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate can potentially disrupt the survival of certain bacteria, such as Helicobacter pylori, that rely on the enzyme’s activity . This could lead to a decrease in the bacterial population, thereby alleviating infections caused by these bacteria .
生化分析
Biochemical Properties
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiadiazole derivatives, including Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate, have been shown to inhibit glutaminase-1 (GLS1), an enzyme involved in glutaminolysis . This inhibition can lead to reduced glutamine metabolism, which is crucial for the proliferation of cancer cells. Additionally, this compound may interact with other biomolecules, such as heat shock protein 90 (Hsp90), affecting its chaperone activity and protein folding .
Cellular Effects
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiadiazole derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cell lines . This compound may also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with GLS1 results in the inhibition of glutaminolysis, which is essential for cancer cell survival . Additionally, Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate may modulate gene expression by affecting transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate can change over time. Studies have shown that thiadiazole derivatives exhibit varying degrees of stability and degradation under different conditions . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate may lead to sustained inhibition of metabolic pathways and persistent changes in gene expression, ultimately affecting cell viability and function.
Dosage Effects in Animal Models
The effects of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . At high doses, Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate may also exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, its inhibition of GLS1 affects the glutamine metabolism pathway, leading to reduced production of key metabolites required for cell growth and proliferation . Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation.
Transport and Distribution
The transport and distribution of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate within cells and tissues are critical for its biological activity. This compound can be transported across cellular membranes and distributed to various cellular compartments . It may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells. The distribution of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate can influence its efficacy and potency in different tissues and organs.
Subcellular Localization
The subcellular localization of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate can affect its interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 5-amino-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or dimethylformamide. The reaction mixture is usually heated under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure product.
化学反应分析
Types of Reactions: Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding dihydro derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Oxidation: Nitro derivatives of the thiadiazole ring.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Carboxylic acid derivatives.
相似化合物的比较
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate can be compared with other similar compounds, such as:
2-Amino-5-ethyl-1,3,4-thiadiazole: This compound has similar structural features but lacks the ethyl ester group, which affects its reactivity and applications.
2-Amino-5-methyl-1,3,4-thiadiazole: The presence of a methyl group instead of an ethyl ester group results in different chemical properties and biological activities.
2-Amino-5-phenyl-1,3,4-thiadiazole: The phenyl group introduces aromaticity, which can enhance the compound’s stability and interaction with biological targets.
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate is unique due to the presence of the ethyl ester group, which provides additional sites for chemical modification and enhances its versatility in various applications.
属性
IUPAC Name |
ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-2-11-5(10)3-4-8-9-6(7)12-4/h2-3H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRAVYTUHNLCHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303364 | |
| Record name | ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88124-55-4 | |
| Record name | 88124-55-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(4-Nitrobenzyl)thio]acetic acid](/img/structure/B1267717.png)


![1,3-Bis(1H-benzo[d]imidazol-2-yl)propane](/img/structure/B1267723.png)



![2-(Benzo[d]thiazol-2-yloxy)acetic acid](/img/structure/B1267729.png)
